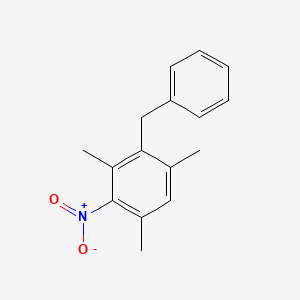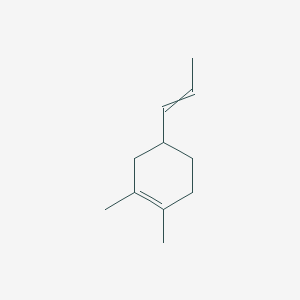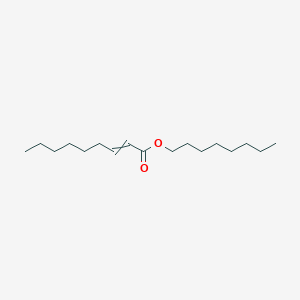
Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate: is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes both iodinated and brominated phenyl groups. The presence of these halogens imparts distinct properties to the compound, making it valuable in scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester involves the esterification of 4-cyano-2,6-diiodophenol with octanoic acid. This reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The mixture is then purified through recrystallization or chromatography to obtain the desired product .
For the preparation of 2,6-dibromo-4-cyanophenyl octanoate, a similar esterification process is employed. The starting material, 2,6-dibromo-4-cyanophenol, is reacted with octanoic acid under acidic conditions. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the formation of the ester .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process .
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl rings. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can target the cyano group, converting it to an amine. This is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: : The halogen atoms (iodine and bromine) on the phenyl rings can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl rings can yield quinones, while reduction of the cyano group results in primary amines. Substitution reactions can introduce various functional groups, such as alkyl or alkoxy groups, onto the phenyl rings .
科学研究应用
Chemistry: : The compound is used as a precursor in the synthesis of more complex molecules.
Biology: : In biological research, the compound is used to study the effects of halogenated phenyl groups on biological systems. Its interactions with enzymes and receptors are of particular interest .
Medicine: Its ability to interact with specific molecular targets makes it a promising candidate for further investigation .
Industry: : In industrial applications, the compound is used as an additive in the production of polymers and resins. Its unique properties enhance the performance of these materials, making them more durable and resistant to degradation .
作用机制
The mechanism of action of Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The halogenated phenyl groups can form strong interactions with these targets, modulating their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
相似化合物的比较
Similar Compounds
Bromoxynil Octanoate: Similar in structure but contains bromine atoms instead of iodine.
Ioxynil Octanoate: Contains iodine atoms but lacks the cyano group.
Uniqueness: : The presence of both iodine and bromine atoms in Octanoic Acid, 4-cyano-2,6-diiodophenyl Ester, Mixt. With 2,6-dibromo-4-cyanophenyl Octanoate imparts unique properties that are not found in other similar compounds. This dual halogenation enhances its reactivity and allows for more diverse chemical modifications .
属性
CAS 编号 |
97268-82-1 |
|---|---|
分子式 |
C30H34Br2I2N2O4 |
分子量 |
900.2 g/mol |
IUPAC 名称 |
(4-cyano-2,6-diiodophenyl) octanoate;(2,6-dibromo-4-cyanophenyl) octanoate |
InChI |
InChI=1S/C15H17Br2NO2.C15H17I2NO2/c2*1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h2*8-9H,2-7H2,1H3 |
InChI 键 |
ATFQPRVKFPMJKB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br.CCCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(Oxiran-2-yl)methoxy]ethyl [2-(ethenyloxy)ethyl]carbamate](/img/structure/B14337399.png)
![[(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)sulfanyl]benzene](/img/structure/B14337407.png)





![{1-(1-Butoxyethoxy)-2-[(prop-2-yn-1-yl)oxy]ethyl}benzene](/img/structure/B14337446.png)


![[1-(1-Phenylcyclohexyl)piperidin-3-yl]methanol](/img/structure/B14337475.png)
